Cas no 6736-40-9 (Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine))

Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine) 化学的及び物理的性質
名前と識別子
-
- Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine)
- N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide
- N-Methyl-5-methylamino-1H-imidazole-4-carboxamide
- THEOPHYLLIDINE , CRM STANDARD
- Q27266450
- 76560HOO1I
- HBYDWASAZICSRC-UHFFFAOYSA-N
- N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide
- SCHEMBL3915349
- 4-(METHYLAMINO)-5-(N-METHYLCARBAMOYL)IMIDAZOLE
- Theophyllidine,crm standard
- N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide (Theophyllidine)
- DTXSID90217706
- 1H-Imidazole-4-carboxamide, N-methyl-5-(methylamino)-; Diprophylline Imp. A (EP); N-Methyl-4-(methylamino)-1H-imidazol-5-carboxamid
- Theophyllidine
- A900351
- Theophyllidin
- UNII-76560HOO1I
- 4-methylamino-5-methylcarbamoylimidazole
- 1H-Imidazole-4-carboxamide, N-methyl-5-(methylamino)-
- 6736-40-9
- THEOPHYLLINE MONOHYDRATE IMPURITY D [EP IMPURITY]
- THEOPHYLLINE IMPURITY D [EP IMPURITY]
- DIPROPHYLLINE IMPURITY A [EP IMPURITY]
- Diprophylline Imp. A (Pharmeuropa): N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide (Theophyllidine)
- DIPROPHYLLINE IMPURITY A (EP IMPURITY)
- THEOPHYLLINE IMPURITY D (EP IMPURITY)
- THEOPHYLLINE EP IMPURITY D
- G87841
- THEOPHYLLINE MONOHYDRATE IMPURITY D (EP IMPURITY)
- DTXCID00140197
-
- インチ: InChI=1S/C6H10N4O/c1-7-5-4(6(11)8-2)9-3-10-5/h3,7H,1-2H3,(H,8,11)(H,9,10)
- InChIKey: HBYDWASAZICSRC-UHFFFAOYSA-N
- ほほえんだ: CNC1=C(NC=N1)C(=O)NC
計算された属性
- せいみつぶんしりょう: 154.08546096g/mol
- どういたいしつりょう: 154.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 69.8Ų
じっけんとくせい
- 密度みつど: 1.276±0.06 g/cm3(Predicted)
- ふってん: 500.9±35.0 °C(Predicted)
Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973007-100mg |
N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide |
6736-40-9 | ≥95% | 100mg |
¥22876.00 | 2024-05-04 | |
A2B Chem LLC | AH39630-50mg |
N-Methyl-5-methylamino-1H-imidazole-4-carboxamide |
6736-40-9 | 99% | 50mg |
$1913.00 | 2024-04-19 |
Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine) 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
Imp. A (EP): N-Methyl-5-(methylamino)-1Himidazole-4-carboxamide (Theophyllidine)に関する追加情報
N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide (Theophyllidine): A Comprehensive Overview
The compound with CAS No. 6736-40-9, commonly referred to as N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide or Theophyllidine, is a fascinating molecule with significant potential in various fields of research and application. This compound, also known as Imp. A (EP), has garnered attention due to its unique chemical structure and promising pharmacological properties.
Theophyllidine is a derivative of imidazole, a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms. Its structure includes a methylamino group at the 5-position and a carboxamide group at the 4-position, which contribute to its distinctive chemical properties. The presence of these functional groups makes Theophyllidine a versatile molecule with potential applications in drug discovery, agrochemicals, and materials science.
Recent studies have highlighted the antioxidant activity of Theophyllidine, making it a candidate for use in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Researchers have also explored its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and inflammatory bowel disease.
In the field of microbiology, Theophyllidine has shown promise as an antimicrobial agent, particularly against gram-positive bacteria and certain fungal species. This makes it a potential candidate for developing new antibiotics, especially in light of the growing resistance to conventional drugs.
The synthesis of Theophyllidine involves a multi-step process that typically begins with the preparation of imidazole derivatives followed by functionalization at specific positions. Recent advancements in synthetic chemistry have enabled more efficient and cost-effective methods for producing this compound, making it more accessible for large-scale applications.
From an environmental perspective, Theophyllidine exhibits low toxicity and high biodegradability, which aligns with the growing demand for eco-friendly chemical compounds. Its ability to degrade under natural conditions minimizes its environmental footprint, making it suitable for use in sustainable agricultural practices.
In conclusion, N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide (Theophyllidine) is a multifaceted compound with immense potential across various industries. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable asset in modern scientific research and development.
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